4-(Chloromethyl)-2-isopropylpyridine
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Overview
Description
4-(Chloromethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a chloromethyl group attached to the fourth position and an isopropyl group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-isopropylpyridine typically involves the chloromethylation of 2-isopropylpyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization of the ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropylpyridine involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-2-isopropylpyridine: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-isopropylpyridine is unique due to the combination of the chloromethyl and isopropyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C9H12ClN |
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Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
NHSKVUBFJFSUET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CCl |
Origin of Product |
United States |
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